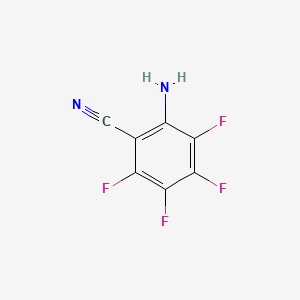

2-Aminotetrafluorobenzonitrile

Description

Significance of Perfluorinated Aromatic Compounds in Advanced Organic Chemistry

Perfluorinated aromatic compounds, a subset of organofluorine chemistry, are characterized by the replacement of all hydrogen atoms on an aromatic ring with fluorine atoms. This extensive fluorination leads to profound alterations in the compound's electronic and steric properties. The high electronegativity of fluorine atoms creates a strong inductive effect, rendering the aromatic ring electron-deficient and susceptible to nucleophilic aromatic substitution reactions. This reactivity pattern is often contrary to that of their non-fluorinated counterparts, opening up novel synthetic pathways.

Furthermore, the presence of multiple C-F bonds, which are among the strongest single bonds in organic chemistry, confers exceptional thermal and chemical stability to perfluorinated aromatic compounds. researchgate.net This robustness makes them suitable for applications in harsh environments, such as in the formulation of lubricants, surfactants, and flame retardants. researchgate.net In the context of organic synthesis, these compounds serve as versatile platforms for the introduction of fluorine-containing moieties into more complex molecular architectures, a strategy often employed to enhance the biological activity and pharmacokinetic profiles of pharmaceuticals and agrochemicals. cymitquimica.com The unique properties of perfluorinated aromatics have made them indispensable tools in the development of advanced materials and functional molecules. researchgate.netresearchgate.net

Interdisciplinary Relevance of Aminotetrafluorobenzonitrile Scaffolds

Aminotetrafluorobenzonitrile scaffolds, which feature a tetrafluorinated benzene (B151609) ring bearing both an amino and a nitrile group, are of significant interest due to their versatile chemical reactivity and potential for broad applications. The presence of the electron-donating amino group and the electron-withdrawing nitrile group on a highly fluorinated ring creates a unique electronic environment that influences the molecule's behavior in chemical reactions and biological systems.

These scaffolds serve as crucial intermediates in the synthesis of a variety of more complex molecules. The amino group can act as a nucleophile or be transformed into other functional groups, while the nitrile group can participate in reactions such as hydrolysis, reduction, and cycloadditions. cymitquimica.com This dual functionality, combined with the effects of the fluorine substituents, makes aminotetrafluorobenzonitrile a valuable building block in several fields:

Medicinal Chemistry: Fluorinated compounds are widely used in drug discovery to improve metabolic stability and membrane permeability. smolecule.com Aminotetrafluorobenzonitrile derivatives have been investigated for the development of new therapeutic agents, including potential antibacterial agents and ligands for specific biological targets. acs.orgasianpubs.org

Materials Science: The thermal stability and unique electronic properties of fluorinated aromatics make them attractive for the creation of advanced materials. researchgate.net Aminotetrafluorobenzonitrile scaffolds can be incorporated into polymers and other materials to impart specific properties, such as in the development of phosphorescent dyes. ossila.com

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and selectivity of agrochemicals. Aminotetrafluorobenzonitrile can serve as a precursor for the synthesis of novel pesticides and herbicides. cymitquimica.com

Tissue Engineering: Scaffolds are temporary, porous structures that provide a template for tissue regeneration. lehigh.eduencyclopedia.pubmdpi.com While not directly made from this compound, the principles of creating functional materials with specific chemical cues are relevant to the design of biomaterial scaffolds for applications like cartilage and tendon repair. lehigh.edufrontiersin.org The development of such scaffolds often involves synthetic polymers and 3D printing techniques to create environments that promote cell growth and differentiation. lehigh.eduresearchgate.net

The interdisciplinary relevance of aminotetrafluorobenzonitrile scaffolds underscores the importance of fluorination in modern chemistry and its impact on the development of new technologies and therapeutic interventions.

Chemical Profile of 2-Aminotetrafluorobenzonitrile

The compound this compound is a significant member of the fluorinated benzonitrile (B105546) family. Its molecular structure and properties are of considerable interest to researchers in various fields of chemistry.

Table 1: General Information for this compound

| Property | Value |

| CAS Number | 16582-99-3 chemsrc.com |

| Molecular Formula | C₇H₂F₄N₂ |

| Molecular Weight | 190.10 g/mol nih.gov |

| IUPAC Name | 2-Amino-3,4,5,6-tetrafluorobenzonitrile |

Data sourced from publicly available chemical databases.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of chemical compounds. The data obtained from techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable insights into the molecular structure of this compound.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features and Observations |

| Infrared (IR) Spectroscopy | The IR spectrum of a similar compound, 4-amino-2,3,5,6-tetrafluorobenzonitrile, shows characteristic absorption bands. A strong band around 712 cm⁻¹ can be attributed to the asymmetric stretching mode of the hexafluorosilicate (B96646) anions in related salts. spectroscopyonline.com For 2-aminophenol (B121084), a related structure, peaks for NH₂ and OH protons appear at approximately 3.7 ppm and 5.3 ppm respectively in ¹H NMR. scirp.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | In the ¹H NMR spectrum of a related cobalt(II) porphyrin complex with 2-aminophenol ligands, the protons of the amino group (NH₂) and hydroxyl group (OH) show signals around 3.7 ppm and 5.3 ppm, respectively. scirp.org |

Synthetic Methodologies

The synthesis of aminotetrafluorobenzonitriles often involves multi-step processes starting from more readily available fluorinated precursors.

One general approach to synthesizing aminotetrafluorobenzonitriles involves the nucleophilic substitution of a fluorine atom on a perfluorinated benzonitrile with an amine source. For instance, the reaction of pentafluorobenzonitrile (B1630612) with an appropriate amine can lead to the formation of an aminotetrafluorobenzonitrile derivative. electronicsandbooks.com

Another documented synthesis involves the reaction of p-difluorotetrabromobenzene with cuprous cyanide to introduce the nitrile group, followed by further functional group transformations. dtic.mil The synthesis of 4-aminotetrafluorobenzamide, a related compound, was achieved by treating 4-aminotetrafluorobenzonitrile with concentrated sulfuric acid. dtic.mil

The oxidation of aminotetrafluorobenzonitrile can be performed to yield nitrotetrafluorobenzonitrile using reagents like a urea (B33335) hydrogen peroxide complex and trifluoroacetic anhydride (B1165640). sun.ac.za

Chemical Reactivity and Research Applications

The reactivity of this compound is dictated by the interplay of the amino and nitrile functional groups, as well as the heavily fluorinated aromatic ring. The amino group can act as a nucleophile, while the nitrile group is susceptible to nucleophilic attack and can undergo various transformations.

Structure

3D Structure

Properties

CAS No. |

16582-99-3 |

|---|---|

Molecular Formula |

C7H2F4N2 |

Molecular Weight |

190.10 g/mol |

IUPAC Name |

2-amino-3,4,5,6-tetrafluorobenzonitrile |

InChI |

InChI=1S/C7H2F4N2/c8-3-2(1-12)7(13)6(11)5(10)4(3)9/h13H2 |

InChI Key |

IQLNTAINVXUGDV-UHFFFAOYSA-N |

Canonical SMILES |

C(#N)C1=C(C(=C(C(=C1F)F)F)F)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Aminotetrafluorobenzonitrile and Its Analogs

Established Synthetic Pathways to 2-Aminotetrafluorobenzonitrile

Traditional synthetic approaches to this compound can be broadly categorized into two main strategies: the amination of a perfluorinated benzonitrile (B105546) precursor or the introduction of a nitrile group onto a fluorinated aniline (B41778).

Amination Reactions of Perfluorinated Benzonitriles

The most direct route to this compound involves the selective amination of a readily available starting material, Pentafluorobenzonitrile (B1630612). This transformation is typically achieved through a nucleophilic aromatic substitution (SNAr) mechanism, where an amine source displaces a fluorine atom on the aromatic ring.

The electron-deficient nature of the perfluorinated benzene (B151609) ring makes it highly susceptible to attack by nucleophiles. The strongly electron-withdrawing cyano group (-CN) activates the ring towards SNAr and directs incoming nucleophiles to the ortho and para positions. Consequently, the reaction of Pentafluorobenzonitrile with an ammonia (B1221849) equivalent can potentially yield both this compound (ortho substitution) and 4-Aminotetrafluorobenzonitrile (para substitution).

The regioselectivity of this reaction is a critical consideration. While the para position is often electronically favored, achieving high selectivity for the ortho product can be challenging. The choice of reaction conditions, including solvent, temperature, and the nature of the aminating agent, plays a crucial role in directing the substitution to the desired C2 position. In some cases, steric hindrance at the ortho positions can be exploited to influence the reaction's outcome.

Table 1: Regioselectivity in SNAr Reactions of Pentafluorobenzonitrile

| Nucleophile | Position of Substitution | Controlling Factors |

| Ammonia (NH₃) | ortho and para | Electronic effects, solvent polarity, temperature |

| Bulky Amines | Primarily para | Steric hindrance disfavors ortho attack |

| Directed Amination | Primarily ortho | Use of directing groups or catalysts |

The direct reaction with ammonia is a common method for introducing the amino group. This can be carried out using various forms of ammonia, such as aqueous ammonia, ammonia in an organic solvent (e.g., dioxane, ethanol), or liquid ammonia under pressure. The reaction typically requires elevated temperatures to proceed at a reasonable rate. The control of reaction parameters is essential to maximize the yield of the desired 2-amino isomer and minimize the formation of the 4-amino byproduct and potential di-substituted products. While specific protocols for selectively producing the 2-amino isomer are not extensively documented in readily available literature, the combination of ortho-fluorination with ortho-amination has been utilized in specific contexts, such as in the synthesis of azobenzene (B91143) photoswitches, indicating that selective ortho amination is achievable under controlled conditions. rsc.org

Nitrile Group Introduction on Fluorinated Anilines

An alternative synthetic strategy involves starting with a fluorinated aniline and introducing the nitrile group. The Sandmeyer reaction is a classical and effective method for this transformation. wikipedia.orgorganic-chemistry.orgnih.gov This two-step process begins with the diazotization of a primary aromatic amine, followed by the substitution of the resulting diazonium salt with a cyanide nucleophile, typically using a copper(I) cyanide catalyst. libretexts.org

For the synthesis of this compound, a suitable precursor would be 2,3,4,5-Tetrafluoroaniline. chemicalbook.com The synthesis would proceed as follows:

Diazotization : 2,3,4,5-Tetrafluoroaniline is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid like hydrochloric or sulfuric acid) at low temperatures (typically 0-5 °C) to form the corresponding tetrafluorobenzenediazonium salt.

Cyanation : The diazonium salt solution is then added to a solution of copper(I) cyanide. This induces the release of nitrogen gas and the formation of the C-CN bond, yielding this compound.

It is important to note that the Sandmeyer reaction on highly substituted or electronically complex aromatic rings can sometimes lead to unexpected side products. For instance, an attempted Sandmeyer cyanation on 2,4-difluoro-6-nitrobenzenediazonium cation resulted in the formation of a benzoquinone diazide rather than the expected benzonitrile, highlighting the need for careful optimization of reaction conditions for each specific substrate. rsc.org

Table 2: Typical Conditions for Sandmeyer Cyanation

| Step | Reagents | Typical Temperature | Key Considerations |

| Diazotization | Aryl Amine, NaNO₂, HCl/H₂SO₄ | 0 - 5 °C | Maintain low temperature to prevent diazonium salt decomposition. |

| Cyanation | Diazonium Salt, CuCN | Room Temp. to 50 °C | Neutralize acidic solution before adding CuCN; handle cyanide with extreme care. |

Modifications of Halogenated Aromatic Acid Chlorides

A conceptually possible, though less commonly documented, pathway to this compound could involve the manipulation of functional groups on a tetrafluorinated phthalic acid derivative. This multi-step route would likely involve the conversion of one carboxylic acid group to a nitrile and the other to an amine. For example, one could envision a synthesis starting from tetrafluorophthalimide. This would require selective reduction of one carbonyl group to an amine and dehydration of the other amide functionality to a nitrile. While methods for the dehydration of primary amides to nitriles are well-established, achieving the required selective transformations on a cyclic imide precursor presents significant synthetic challenges and is not an established route for this specific target molecule.

Advanced Synthetic Strategies and Green Chemistry Principles

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally benign processes. These principles can be applied to the synthesis of this compound.

Flow Chemistry: The use of continuous flow reactors offers significant advantages for reactions involving hazardous reagents or highly exothermic processes, which can be characteristic of fluorination and nitration reactions. europa.eunih.gov Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. nih.gov The synthesis of fluorinated active pharmaceutical ingredients has been successfully demonstrated using flow systems, suggesting its applicability to the preparation of intermediates like this compound. tib.eu

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields. This technique has been successfully used in the synthesis of various fluorinated heterocyclic compounds. orgchemres.orgresearchgate.networldwidejournals.com The cavitation effect induced by ultrasound can improve mass transfer and activate reacting species, often allowing for milder reaction conditions and shorter reaction times compared to conventional methods. nih.gov The application of ultrasound to the SNAr amination of pentafluorobenzonitrile or the Sandmeyer cyanation could lead to more efficient and greener synthetic protocols.

Catalytic Approaches in Fluorinated Aromatic Synthesis

The synthesis of fluorinated aminonitriles often involves catalytic methods to achieve high efficiency and selectivity. While specific catalytic syntheses for this compound are not extensively documented in publicly available literature, general principles from the synthesis of related fluorinated aromatic amines and aminonitriles can be applied.

Catalytic C-H amination of a pre-existing tetrafluorobenzonitrile scaffold is a plausible route. Transition metal catalysts, particularly those based on palladium, copper, or rhodium, are frequently employed for the formation of C-N bonds. For instance, a palladium-catalyzed Buchwald-Hartwig amination could potentially be used to introduce an amino group onto a tetrafluorobenzonitrile ring, although the high degree of fluorination might impact the reactivity of the aromatic C-F bonds.

Another approach involves the catalytic cyanation of a tetrafluoroaniline derivative. The Sandmeyer reaction, a well-established method for converting anilines to benzonitriles via a diazonium salt intermediate, often utilizes copper(I) cyanide. However, the synthesis of 2-amino-4,6-difluorobenzonitrile (B70766) via an attempted Sandmeyer cyanation of 2,4-difluoro-6-nitrobenzenediazonium cation was reported to be unsuccessful, highlighting the challenges in the synthesis of highly fluorinated aminobenzonitriles. rsc.org

Organocatalysis has also emerged as a powerful tool in the synthesis of aminonitriles. researchgate.net These catalysts, being metal-free, offer advantages in terms of reduced toxicity and environmental impact. For the synthesis of α-aminonitriles, various organocatalysts have been shown to be effective, though their application to the direct synthesis of aromatic aminonitriles like this compound is less common.

Table 1: Examples of Catalytic Systems Used in the Synthesis of Related Aminonitriles

| Catalyst Type | Reactants | Product Type | Reference |

| Palladium-based | Aryl halide, Amine | Aromatic Amine | N/A (General Principle) |

| Copper(I) Cyanide | Aryl Diazonium Salt | Aromatic Nitrile | rsc.org |

| Organocatalysts | Aldehyde, Amine, Cyanide Source | α-Aminonitrile | researchgate.net |

This table presents general catalytic systems and is for illustrative purposes as specific data for this compound is limited.

Solvent-Free and Environmentally Benign Methodologies

Solvent-free and environmentally benign synthetic methods are gaining prominence in chemical synthesis to reduce waste and environmental impact. For the synthesis of fluorinated aromatic compounds, solvent-free approaches can offer advantages in terms of reaction efficiency and ease of product isolation.

One potential solvent-free method for the synthesis of this compound could involve the direct reaction of pentafluorobenzonitrile with ammonia or an ammonia equivalent at elevated temperatures and pressures. The reaction of 2,4,6-trifluorobenzonitrile (B12505) with ammonia has been reported to yield 2-amino-4,6-difluorobenzonitrile, suggesting that a similar nucleophilic aromatic substitution could be feasible for the tetrafluorinated analog. rsc.org

Solvent-free fluorination of aromatic compounds using N-F reagents has also been described. researchgate.netrsc.org While this is typically for the introduction of fluorine atoms, similar principles of solid-state or neat reactions could potentially be adapted for other transformations in the synthesis of this compound.

Furthermore, microwave-assisted organic synthesis (MAOS) under solvent-free conditions has been shown to be effective for various reactions, including the synthesis of fluorinated propargylamines. rsc.org This technique could potentially accelerate the synthesis of this compound from appropriate precursors.

Table 2: Comparison of Conventional vs. Solvent-Free Synthesis Approaches

| Feature | Conventional Synthesis | Solvent-Free Synthesis |

| Solvent Usage | High | Minimal to None |

| Reaction Time | Often longer | Can be significantly shorter |

| Work-up | Typically involves extraction and solvent removal | Often simpler, may involve direct crystallization |

| Environmental Impact | Higher due to solvent waste | Lower |

This is a generalized comparison and specific outcomes would depend on the particular reaction.

Characterization of Synthetic Intermediates and Products

The unambiguous identification and purity assessment of synthetic intermediates and the final product, this compound, are crucial. This is achieved through a combination of spectroscopic and chromatographic techniques.

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be essential.

¹H NMR: The proton NMR spectrum would be expected to show a broad singlet for the -NH₂ protons. The chemical shift of this peak would be influenced by the solvent and concentration. Given the tetrafluorinated aromatic ring, there are no aromatic protons to observe. Spectral data for the related 2-aminobenzotrifluoride shows aromatic proton signals, which would be absent in the tetrafluoro analog. chemicalbook.com

¹³C NMR: The carbon NMR spectrum would provide information on the carbon skeleton. The spectrum would show signals for the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be significantly influenced by the fluorine and amino substituents. Data for 2-aminobenzotrifluoride and 2-fluorobenzonitrile (B118710) can provide an indication of the expected chemical shift ranges. chemicalbook.comchemicalbook.com

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. It would show distinct signals for the four fluorine atoms on the aromatic ring, and the coupling patterns would help to confirm their positions relative to each other and the other substituents. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment. biophysics.orgorganicchemistrydata.orgcolorado.eduhuji.ac.ilnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), and C-F stretching vibrations (typically in the region of 1000-1400 cm⁻¹). youtube.comnih.govresearchgate.netresearchgate.net

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak would confirm the molecular weight. The fragmentation pattern can provide further structural information. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula. nist.govucdavis.edu

Table 3: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Broad singlet for -NH₂ protons |

| ¹³C NMR | Signals for aromatic and nitrile carbons, influenced by fluorine and amino groups |

| ¹⁹F NMR | Multiple signals for the four fluorine atoms with characteristic coupling patterns |

| IR Spectroscopy | N-H stretches (~3300-3500 cm⁻¹), C≡N stretch (~2220-2260 cm⁻¹), C-F stretches (~1000-1400 cm⁻¹) |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of C₇H₂F₄N₂ |

This table is based on typical values for similar functional groups and fluorinated aromatic compounds due to the lack of specific experimental data for this compound.

Chromatographic Purity Assessment

Chromatographic techniques are essential for assessing the purity of the synthesized this compound and for monitoring the progress of the reaction.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. A reversed-phase HPLC method would likely be suitable for the analysis of this compound. The purity of the compound would be determined by the area of the main peak relative to the total area of all peaks in the chromatogram. A patent for the preparation of 2,3,5,6-tetrafluorobenzonitrile (B1580738) mentions the use of liquid-phase chromatography for content analysis, suggesting that this is a suitable method for related compounds. google.com The development of a robust HPLC method would involve the optimization of the mobile phase composition, column type, and detection wavelength.

Gas Chromatography (GC): Depending on the volatility and thermal stability of this compound, GC could also be a viable technique for purity assessment. Coupled with a mass spectrometer (GC-MS), it can provide both separation and identification of any impurities.

The choice between HPLC and GC would depend on the specific properties of the compound and the impurities present. For non-volatile or thermally labile compounds, HPLC is generally preferred.

Reactivity and Reaction Mechanisms of 2 Aminotetrafluorobenzonitrile

Reactivity of the Amino Group in Tetrafluorobenzonitrile Frameworks

The amino group, while typically a site of nucleophilicity, has its reactivity substantially modulated by the electron-withdrawing tetrafluorobenzonitrile framework.

The nitrogen atom of the amino group possesses a lone pair of electrons, making it fundamentally nucleophilic and basic. However, the presence of four highly electronegative fluorine atoms on the benzene (B151609) ring strongly diminishes this character. These fluorine atoms pull electron density away from the aromatic ring through the sigma bonds (a strong negative inductive effect, -I). This electron deficiency is partially relayed to the amino group, reducing the availability of its lone pair for donation to electrophiles or for accepting a proton.

Consequently, 2-Aminotetrafluorobenzonitrile is a significantly weaker base than aniline (B41778). Its protonation requires stronger acidic conditions, and its nucleophilicity in chemical reactions is considerably attenuated. masterorganicchemistry.com This reduced reactivity is a critical factor in planning synthetic transformations involving the amino group.

Table 1: Comparison of Basicity

| Compound | pKa of Conjugate Acid | Reason for Basicity Difference |

|---|---|---|

| Aniline | ~4.6 | The amino group's lone pair is delocalized into the benzene ring. |

| This compound | Significantly < 4.6 (estimated) | Strong inductive electron withdrawal by four fluorine atoms severely reduces the electron density on the nitrogen atom. |

Despite its reduced nucleophilicity, the amino group can still undergo traditional reactions such as amidation and alkylation, though often requiring more forcing conditions or highly reactive reagents.

Amidation: The reaction with acyl chlorides or anhydrides to form amides is feasible. The mechanism involves the nucleophilic attack of the amino nitrogen on the carbonyl carbon of the acylating agent. Due to the lowered nucleophilicity of the amine, these reactions may require a catalyst or higher temperatures to proceed at a reasonable rate.

Alkylation: Alkylation of the amino group with alkyl halides is also possible. researchgate.net This reaction proceeds via a nucleophilic substitution mechanism (Sₙ2). However, the reduced nucleophilic strength of the nitrogen atom means that reactions with less reactive alkyl halides (like alkyl chlorides) might be slow or inefficient without the use of a phase-transfer catalyst or strong base to deprotonate the amine. researchgate.net

Reactivity of the Nitrile Functional Group

The nitrile group is characterized by a polarized carbon-nitrogen triple bond, with the carbon atom being electrophilic. libretexts.orglibretexts.org This inherent electrophilicity is amplified in this compound by the inductive effect of the fluorinated ring.

The electron-withdrawing nature of the tetrafluorophenyl ring enhances the electrophilic character of the nitrile carbon, making it more susceptible to attack by nucleophiles. libretexts.orgunizin.org The reaction begins with the addition of a nucleophile to the carbon of the C≡N bond, forming an intermediate imine anion. libretexts.orgunizin.org This intermediate can then be protonated or undergo further reaction. Common nucleophilic additions include:

Hydrolysis: In the presence of strong acid or base, the nitrile can be hydrolyzed to a carboxylic acid, proceeding through an amide intermediate. libretexts.orgchemistrysteps.com

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine (-(CH₂)NH₂) via successive nucleophilic additions of hydride ions. unizin.orgchemistrysteps.com

Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile to form ketones after an aqueous workup. libretexts.org

The electron-deficient nature of the nitrile group makes it an excellent participant in cycloaddition reactions, particularly with 1,3-dipoles. A prominent example is the [3+2] cycloaddition (Huisgen cycloaddition) with reagents like azides or nitrilimines to form five-membered heterocyclic rings. For instance, the reaction of a fluorinated nitrile with a diarylnitrilimine has been shown to produce 1,2,4-triazole (B32235) derivatives. nih.gov The significant electrophilicity of the nitrile in this compound, enhanced by the fluorine atoms, favors these types of transformations for the construction of complex heterocyclic systems. nih.govwikipedia.org

Influence of Fluorine Substituents on Aromatic Reactivity

Fluorine atoms are highly electronegative and exert a powerful electron-withdrawing inductive effect (-I), which deactivates the ring by pulling electron density from the pi system. nih.gov This makes the aromatic ring in this compound extremely electron-poor and thus highly resistant to classical electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts alkylation). libretexts.org

Conversely, this severe electron deficiency makes the ring highly susceptible to nucleophilic aromatic substitution (SₙAr) . tandfonline.com In this type of reaction, a nucleophile attacks the electron-poor aromatic ring, displacing one of the substituents (in this case, a fluoride (B91410) ion, which is a good leaving group). The presence of multiple fluorine atoms strongly stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, greatly facilitating the substitution process. The positions ortho and para to the electron-withdrawing nitrile group are particularly activated for SₙAr.

Table 2: Influence of Fluorine on Aromatic Substitution

| Reaction Type | Reactivity of Benzene | Reactivity of This compound | Rationale |

|---|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Reactive | Highly Deactivated | The strong -I effect of the four F atoms makes the ring electron-poor and unable to attack electrophiles. libretexts.org |

| Nucleophilic Aromatic Substitution (SₙAr) | Unreactive | Highly Activated | The F atoms make the ring electron-poor, facilitating attack by nucleophiles and stabilizing the anionic intermediate. tandfonline.com |

Inductive and Mesomeric Effects of Fluorine

The reactivity of this compound is profoundly influenced by the presence of four fluorine atoms on the aromatic ring. Fluorine exerts two primary electronic effects: the inductive effect (-I) and the mesomeric (or resonance) effect (+M).

Mesomeric Effect (+M): Fluorine also possesses lone pairs of electrons in its p-orbitals, which can be donated to the π-system of the benzene ring. This electron donation, known as the +M effect, acts in opposition to the inductive effect. However, for fluorine, the +M effect is considerably weaker than its -I effect. This is attributed to the poor overlap between the 2p orbital of carbon and the 2p orbital of the highly electronegative fluorine atom.

Table 1: Summary of Electronic Effects in this compound

| Substituent | Inductive Effect | Mesomeric Effect | Net Effect on Ring Electron Density |

| Fluorine (x4) | Strongly withdrawing (-I) | Weakly donating (+M) | Strong withdrawal |

| Amino (-NH₂) | Weakly withdrawing (-I) | Strongly donating (+M) | Net donation |

| Nitrile (-CN) | Strongly withdrawing (-I) | Strongly withdrawing (-M) | Strong withdrawal |

Aromaticity and Electron Density Distribution

The concept of aromaticity is central to understanding the stability and reactivity of cyclic, planar, conjugated molecules. This compound adheres to the criteria for aromaticity, including possessing a cyclic, planar ring of atoms with a continuous system of p-orbitals and containing 6 π-electrons (satisfying Hückel's rule).

Despite being aromatic, the distribution of electron density across the ring is highly polarized. The powerful electron-withdrawing nature of the four fluorine atoms and the nitrile group significantly lowers the electron density of the benzene ring, making it highly electrophilic. The amino group, through its +M effect, donates electron density primarily to the ortho and para positions relative to itself. However, in this heavily substituted ring, all ortho and para positions are occupied by fluorine atoms.

Computational studies on related molecules, such as 2-amino-5-fluorobenzonitrile, show that the Highest Occupied Molecular Orbital (HOMO) is typically localized on the electron-rich parts of the molecule, including the amino group and the aromatic ring, while the Lowest Unoccupied Molecular Orbital (LUMO) is distributed over the electron-deficient regions. For this compound, it can be inferred that:

HOMO (Highest Occupied Molecular Orbital): The HOMO would likely have significant contributions from the amino group's lone pair and the π-system of the ring. The energy of the HOMO is an indicator of the molecule's ability to act as a nucleophile or donate electrons.

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO's energy would be significantly lowered by the presence of the four fluorine atoms and the nitrile group. This low-lying LUMO indicates the molecule's high susceptibility to attack by nucleophiles. The LUMO density would likely be concentrated on the carbon atoms of the aromatic ring, particularly those bearing fluorine atoms.

This HOMO-LUMO energy gap is a critical factor in determining the molecule's electronic properties and reactivity in reactions such as cycloadditions. The pronounced electron-deficient character of the ring system is the key feature governing its chemical behavior.

Investigations into Selective Chemical Transformations

The electronic landscape of this compound, characterized by an electron-poor aromatic ring, makes it a prime candidate for selective chemical transformations, particularly nucleophilic aromatic substitution (SNAr) and the synthesis of fused heterocyclic systems.

Nucleophilic Aromatic Substitution (SNAr): Polyfluorinated aromatic compounds are well-known to undergo SNAr reactions, where a nucleophile displaces a fluoride ion. The reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by electron-withdrawing groups. In this compound, all four fluorine atoms activate the ring for such substitutions.

The regioselectivity of the substitution (i.e., which fluorine atom is replaced) would be directed by the combined electronic effects of the amino and nitrile groups.

The electron-donating amino group directs nucleophilic attack to the fluorine atoms at the C4 and C6 positions (ortho and para to the amino group, though all positions are fluorinated).

The electron-withdrawing nitrile group strongly activates the positions ortho and para to it for nucleophilic attack. The fluorine at the C3 position is ortho, and the fluorine at the C5 position is para to the nitrile group.

Therefore, competition between these directing effects would determine the final product. It is plausible that the fluorine atom at the C5 position (para to the -CN group and meta to the -NH2 group) would be particularly susceptible to substitution due to strong activation from the nitrile group.

Synthesis of Fused Heterocycles: The presence of the ortho-disposed amino and nitrile functionalities makes this compound a valuable precursor for the synthesis of fused nitrogen-containing heterocycles, such as quinazolines. The general strategy involves the reaction of a 2-aminobenzonitrile (B23959) derivative with a suitable one-carbon synthon (e.g., an aldehyde, orthoester, or formamide). The reaction typically proceeds through the initial formation of an amidine, followed by intramolecular cyclization and subsequent aromatization to yield the quinazoline (B50416) ring system. The tetrafluorinated benzene ring would likely remain intact during this process, yielding novel polyfluorinated quinazoline derivatives.

Table 2: Potential Selective Transformations of this compound

| Reaction Type | Reagents | Potential Product Class | Key Features |

| Nucleophilic Aromatic Substitution (SNAr) | R-OH/Base, R-NH₂, R-SH/Base | Substituted aminotetrafluorobenzonitriles | Selective replacement of a fluorine atom by O, N, or S-nucleophiles. Regioselectivity is governed by the electronic directing effects of the -NH₂ and -CN groups. |

| Heterocycle Synthesis (Quinazolines) | Aldehydes (RCHO), Guanidine | 5,6,7,8-Tetrafluoroquinazolines | Condensation and cyclization reaction utilizing the adjacent amino and nitrile groups to form a fused pyrimidine (B1678525) ring. |

While specific experimental data on this compound is limited in publicly accessible literature, the principles of physical organic chemistry provide a robust framework for predicting its reactivity. The strong electron-withdrawing character of the perfluorinated ring, modulated by the amino and nitrile substituents, makes it a fascinating substrate for further investigation, particularly in the synthesis of novel, highly functionalized aromatic and heterocyclic systems.

Derivatization Strategies for Functional Enhancement and Analytical Applications

Derivatization for Enhanced Analytical Profiling

The chemical characteristics of 2-Aminotetrafluorobenzonitrile, particularly the polarity and hydrogen-bonding capability of its amino group, can pose challenges for analytical methods like gas chromatography (GC). Derivatization is frequently used to alter these properties, thereby improving its suitability for analysis.

Acylation introduces an acyl group (R-C=O) into a molecule and is a common derivatization method. In the case of this compound, the amino group is the primary site for acylation. This reaction replaces the active hydrogens on the amino group, which reduces its polarity and increases its volatility.

Perfluoroacylation is a specialized acylation technique that employs perfluorinated acylating agents like trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA). nih.govresearchgate.net This method is especially beneficial for gas chromatography-mass spectrometry (GC-MS) analysis. The resulting perfluoroacyl derivatives of this compound exhibit high volatility and thermal stability, which are ideal for GC analysis. mdpi.com The inclusion of multiple fluorine atoms in the derivative also significantly boosts its detectability by electron capture detection (ECD), a highly sensitive method for electrophilic compounds. The mass spectra of these derivatives typically show clear fragmentation patterns, which aids in their identification and quantification. nih.govresearchgate.net

Table 1: Common Perfluoroacylating Reagents and Their Properties

| Reagent | Abbreviation | Molecular Weight ( g/mol ) | Boiling Point (°C) |

|---|---|---|---|

| Trifluoroacetic anhydride | TFAA | 210.03 | 39.5-40 |

| Pentafluoropropionic anhydride | PFPA | 310.04 | 69.5 |

Alkylation introduces an alkyl group, while silylation adds a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group, to the amino function of this compound. nih.govsigmaaldrich.com Both techniques are effective in reducing the polarity and increasing the volatility of the analyte. Silylation is a widely used technique in GC analysis, with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being commonly used to create trimethylsilyl derivatives. sigmaaldrich.com These derivatives are generally more volatile and thermally stable than the original compounds. nih.gov

The main objective of derivatization for analytical profiling is to improve the volatility and detection sensitivity of this compound. Perfluoroacylation is an excellent example of a strategy that accomplishes both. By masking the polar amino group with a fluorinated acyl group, volatility is significantly increased. sci-hub.st At the same time, the high electronegativity of the fluorine atoms makes the derivative highly responsive to electron capture detection, leading to a substantial increase in sensitivity. nih.govrsc.org Silylation also effectively increases volatility by replacing the active hydrogen of the amino group with a non-polar trimethylsilyl group. sigmaaldrich.com The choice of derivatization agent and method often depends on the specific analytical technique being used and the required level of sensitivity.

Acylation Techniques for Amino and Hydroxyl Groups

Chemical Modification for Structure-Activity Relationship (SAR) Studies

Derivatization is a fundamental tool in medicinal chemistry for investigating the structure-activity relationships of a lead compound. By systematically altering the structure of this compound and assessing the biological activity of the resulting derivatives, researchers can pinpoint the key structural features responsible for its therapeutic or biological effects. nih.govnih.gov

The rational design of derivatives for SAR studies involves making targeted modifications to the this compound structure to examine the influence of electronic and steric factors on its biological activity. nih.gov The tetrafluorinated benzene (B151609) ring creates a distinct electronic environment. Modifications can be made to the amino or nitrile groups to systematically alter the molecule's properties.

Table 2: Potential Modifications of this compound for SAR Studies

| Modification Site | Type of Modification | Potential Change in Properties |

|---|---|---|

| Amino Group | Acylation | Decreased basicity, increased lipophilicity, altered H-bonding |

| Amino Group | Alkylation | Increased basicity (primary to secondary), increased lipophilicity, altered steric bulk |

| Nitrile Group | Hydrolysis to Carboxylic Acid | Introduction of an acidic, H-bond donating/accepting group |

Synthesis of Conjugates and Adducts

The synthesis of conjugates and adducts of this compound can be approached by targeting its reactive amino and nitrile functionalities. These reactions are fundamental in medicinal chemistry and materials science for creating more complex molecules with tailored properties.

Derivatization via the Amino Group:

The primary amino group in this compound is a versatile handle for derivatization. Standard reactions involving primary aromatic amines can be expected to apply, with the tetrafluorinated ring influencing reactivity through its strong electron-withdrawing nature.

Amide and Sulfonamide Formation: Acylation with acyl chlorides or anhydrides would yield the corresponding amides. Similarly, reaction with sulfonyl chlorides would produce sulfonamides. These reactions are robust methods for creating stable conjugates.

Schiff Base Formation: Condensation with aldehydes and ketones can form Schiff bases (imines). These reactions are typically reversible and can be used in dynamic covalent chemistry.

N-Arylation and N-Alkylation: The amino group can undergo coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl derivatives. N-alkylation is also possible, though over-alkylation can be a challenge.

Diazotization: The amino group can be converted to a diazonium salt, which is a highly versatile intermediate for introducing a wide range of substituents onto the aromatic ring through Sandmeyer or related reactions.

Derivatization via the Nitrile Group:

The nitrile group offers a different set of opportunities for forming conjugates and adducts. Its chemistry is characterized by nucleophilic addition to the carbon-nitrogen triple bond.

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide, respectively. These products can then be further functionalized.

Reduction: Reduction of the nitrile group, for instance with lithium aluminum hydride, would yield a primary amine, providing an additional site for conjugation.

Cycloaddition Reactions: The nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as azides to form tetrazoles, which are important isosteres for carboxylic acids in medicinal chemistry.

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile to form ketones after hydrolysis of the intermediate imine.

Potential Conjugates and Adducts of this compound

| Reaction Type | Reagent/Conditions | Potential Product |

| Acylation | Acyl chloride, base | N-(2-cyano-3,4,5,6-tetrafluorophenyl)acetamide |

| Sulfonylation | Sulfonyl chloride, base | N-(2-cyano-3,4,5,6-tetrafluorophenyl)benzenesulfonamide |

| Schiff Base Formation | Aldehyde/Ketone, acid catalyst | Imine derivative |

| Nitrile Hydrolysis | H₃O⁺ or OH⁻, heat | 2-Amino-3,4,5,6-tetrafluorobenzoic acid/amide |

| Nitrile Reduction | LiAlH₄, then H₂O | (2-Amino-3,4,5,6-tetrafluorophenyl)methanamine |

| [3+2] Cycloaddition | Sodium azide, Lewis acid | 5-(2-Amino-3,4,5,6-tetrafluorophenyl)tetrazole |

Supramolecular Interactions and Self-Assembly Phenomena

The supramolecular chemistry of this compound is expected to be governed by a combination of hydrogen bonding, π-stacking, and halogen bonding interactions, driven by the unique electronic properties conferred by the fluorine atoms and the polar functional groups. While no specific crystal structure data for this compound is publicly available, insights can be drawn from related fluorinated aromatic molecules.

Hydrogen Bonding:

The primary amino group is a potent hydrogen bond donor, capable of forming N-H···N and N-H···F interactions. The nitrile group can act as a hydrogen bond acceptor. The presence of multiple fluorine atoms on the benzene ring can modulate the acidity of the N-H protons, potentially strengthening these hydrogen bonds. Intramolecular N-H···F hydrogen bonding is also a possibility, which could influence the conformation of the molecule.

π-Stacking Interactions:

Polyfluorinated aromatic rings are known to engage in strong π-stacking interactions. The electron-deficient nature of the tetrafluorinated benzene ring in this compound would favor interactions with electron-rich aromatic systems. These interactions are crucial in the self-assembly of molecules in the solid state and in solution, influencing crystal packing and the formation of larger aggregates.

Halogen Bonding:

The fluorine atoms in this compound can act as halogen bond acceptors, interacting with electron-rich atoms. While fluorine is the least polarizable of the halogens, these interactions can still play a role in directing the self-assembly of molecules.

Self-Assembly:

The interplay of the aforementioned non-covalent interactions could lead to the formation of well-defined supramolecular architectures. For instance, hydrogen bonding between the amino and nitrile groups could lead to the formation of one-dimensional chains or tapes, which could then be organized into two- or three-dimensional structures through π-stacking interactions. The specific self-assembly behavior would be highly dependent on factors such as solvent and temperature.

Expected Supramolecular Motifs in this compound Assemblies

| Interaction Type | Donor/Acceptor | Potential Motif |

| Hydrogen Bonding | N-H (donor), N≡C (acceptor) | Linear chains, catemers |

| Hydrogen Bonding | N-H (donor), F (acceptor) | Inter- and intramolecular interactions |

| π-Stacking | Tetrafluorophenyl ring | Stacked columnar arrays |

| Halogen Bonding | F (acceptor), Lewis base | Directed intermolecular contacts |

Computational Chemistry and Theoretical Investigations of 2 Aminotetrafluorobenzonitrile

Electronic Structure Analysis and Bonding Characteristics

Quantum Chemical Calculations (e.g., DFT Studies)

No specific DFT studies on 2-aminotetrafluorobenzonitrile have been found in the public domain. Such studies would typically involve the use of various functionals and basis sets to calculate optimized geometry, electronic energies, and other properties to provide insights into the molecule's stability and electronic nature.

Molecular Orbital Analysis

A molecular orbital analysis, including the visualization and energy calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound. This analysis would be essential for understanding its charge transfer properties and reactivity.

Reaction Pathway Elucidation and Transition State Analysis

There is no available research on the computational elucidation of reaction pathways involving this compound. Such studies would be valuable for predicting its reactivity, understanding reaction mechanisms, and identifying transition states and activation energies for various chemical transformations.

Prediction of Spectroscopic Signatures

Computational predictions of spectroscopic signatures, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra, for this compound are not available in the literature. These theoretical spectra, when compared with experimental data, are crucial for structural confirmation and understanding vibrational modes.

Conformational Analysis and Molecular Dynamics Simulations

No studies on the conformational analysis or molecular dynamics simulations of this compound have been published. These investigations would provide valuable information about the molecule's flexibility, preferred conformations, and behavior in different environments over time.

Applications of 2 Aminotetrafluorobenzonitrile in Chemical Synthesis and Advanced Materials

Role as a Building Block in Organic Synthesis

The strategic placement of reactive functional groups on a perfluorinated ring makes 2-Aminotetrafluorobenzonitrile a sought-after precursor in synthetic chemistry. The nucleophilic amino group and the electrophilic nitrile group can participate in a wide array of chemical transformations, either independently or in concert, to yield more complex molecular architectures.

The primary aromatic amine functionality of this compound allows for straightforward conversion into a variety of substituted anilines and anilides. The synthesis of fluorinated amino acids, for instance, is a significant area of research due to their applications in peptide chemistry and drug design. nih.govnih.govorganic-chemistry.orgrsc.orgresearchgate.net The introduction of fluorine can modulate the physical and chemical properties of amino acids and the peptides that contain them. nih.govrsc.org

The amino group can be readily acylated using acyl chlorides or anhydrides to form the corresponding N-acyl anilides. This reaction is fundamental in organic synthesis for protecting the amino group or for building more complex amide-containing structures. The high electronegativity of the fluorine atoms on the aromatic ring influences the reactivity of the amino group, a factor that is critical in planning multi-step syntheses.

Table 1: Potential Anilide Derivatives from this compound

| Acylating Agent | Resulting Anilide Structure | Potential Application Area |

| Acetyl Chloride | N-(2-Cyano-3,4,5,6-tetrafluorophenyl)acetamide | Synthetic Intermediate |

| Benzoyl Chloride | N-(2-Cyano-3,4,5,6-tetrafluorophenyl)benzamide | Material Science Precursor |

| Fluoroacetyl Chloride | N-(2-Cyano-3,4,5,6-tetrafluorophenyl)-2-fluoroacetamide | Agrochemical/Pharmaceutical Intermediate |

The ortho-positioning of the amino and nitrile groups in this compound makes it an ideal precursor for the synthesis of fused nitrogen-containing heterocycles. This arrangement facilitates intramolecular cyclization reactions to form six-membered rings, such as those found in quinazolines. researchgate.netnih.govorganic-chemistry.orgnih.gov The synthesis of quinazolines can be achieved through the condensation of 2-aminobenzonitriles with various reagents like acyl chlorides or aldehydes. researchgate.netorganic-chemistry.org

Similarly, this compound can be used to synthesize other heterocyclic systems like benzimidazoles. The general synthesis of 2-aminobenzimidazoles often involves the cyclization of an o-phenylenediamine derivative with reagents like cyanogen bromide or cyanamide. researchgate.netresearchgate.net By modifying the nitrile group of this compound, it can be converted into a suitable intermediate for such cyclizations, leading to highly fluorinated benzimidazole scaffolds. These heterocyclic cores are prevalent in many biologically active molecules.

Fluorinated compounds play a crucial role in the agrochemical industry. The inclusion of fluorine atoms in a molecule can enhance its biological activity, metabolic stability, and lipophilicity, which are desirable properties for pesticides and herbicides. Heterocyclic compounds, in particular, are important scaffolds for the design of agrochemicals.

This compound serves as a key intermediate for creating fluorinated heterocyclic compounds tailored for agricultural applications. For example, derivatives of pyrimidine (B1678525) and other nitrogen-containing heterocycles are known to possess fungicidal and insecticidal properties. The synthesis of such compounds could start from this compound, incorporating the perfluorinated ring into a final product designed to have enhanced efficacy and environmental persistence characteristics.

Contributions to Medicinal Chemistry Research

In medicinal chemistry, the introduction of fluorine into drug candidates is a widely used strategy to enhance pharmacological properties. This compound represents a "privileged scaffold," meaning its structure is a recurring motif in biologically active compounds, particularly in the development of kinase inhibitors. nih.govrsc.orgnih.gov

The tetrafluorinated phenyl ring of this compound is a bioisostere of other aromatic systems, allowing medicinal chemists to use it in the design of novel small molecules with potential therapeutic applications. The compound can be used to synthesize fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines, which are known scaffolds for kinase inhibitors. rsc.orgnih.gov Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in diseases like cancer. nih.gov

The synthesis of these complex molecules often involves multi-step reaction sequences where the functional groups of this compound are sequentially modified and elaborated. For example, the amino and nitrile groups can be used to construct a fused pyrimidine ring, a core structure in many FDA-approved kinase inhibitors. nih.gov

Table 2: Examples of Heterocyclic Scaffolds Derivable from 2-Aminobenzonitriles for Medicinal Chemistry

| Heterocyclic Core | General Synthetic Precursor | Relevance |

| Quinazoline (B50416) | 2-Aminobenzonitrile (B23959) | Kinase Inhibitors, Anticancer Agents nih.govorganic-chemistry.org |

| Benzimidazole | o-Phenylenediamine derivative | Antiviral, Anticancer, Antihistaminic Agents researchgate.netresearchgate.net |

| Pyrazolo[3,4-d]pyrimidine | Aminopyrazole derivative | Kinase Inhibitors (e.g., BTK, JAK2) nih.gov |

Lead optimization is a critical phase in drug discovery where a promising compound (a "lead") is chemically modified to improve its efficacy, selectivity, and pharmacokinetic properties. researchgate.netsubharti.orgdanaher.com Structural modification is the cornerstone of this process, and this compound offers several avenues for such optimization. youtube.comarxiv.org

The highly fluorinated ring can enhance binding affinity to a biological target through favorable electrostatic interactions and can block metabolic pathways. youtube.com Replacing hydrogen atoms with fluorine at specific positions can prevent unwanted metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life. youtube.com The amino group provides a convenient handle for adding different substituents to probe the binding pocket of a target protein, a key strategy in structure-activity relationship (SAR) studies. subharti.org These modifications aim to create a drug candidate with an optimal balance of potency, safety, and drug-like properties. researchgate.netdanaher.com

Exploration of Bioactive Fluorinated Compounds (e.g., Molluscicides)

The incorporation of fluorine into organic molecules is a widely recognized strategy in medicinal and agricultural chemistry to enhance bioactivity, metabolic stability, and other physicochemical properties. researchgate.netnih.gov Fluorinated compounds are integral to a significant portion of pharmaceuticals and agrochemicals currently in development. nih.gov Within this context, nitrile-containing scaffolds, such as nicotinonitrile derivatives, have been investigated for their potential as bioactive agents, including as molluscicides for controlling snail populations. mdpi.comnih.gov

Research into nicotinonitrile derivatives has demonstrated that certain compounds, particularly water-soluble nicotinonitrile-2-thiolate salts, exhibit notable mortality effects against land snails like M. cartusiana. mdpi.comnih.gov Studies have also explored the molluscicidal and schistosomicidal activities of other nitrogen-containing heterocyclic compounds like 2-(1H-pyrazol-1-yl)-1,3,4-thiadiazole derivatives, which have shown efficacy against Biomphalaria glabrata, the intermediate host for Schistosoma. mdpi.com The toxicity of various cyanide derivatives has also been evaluated against snail species such as Theba pisana, with compounds like potassium cyanide and sodium cyanide showing the highest activity. researchgate.net

While these studies establish that both fluorination and the nitrile functional group are important components in the design of bioactive molecules, the specific evaluation of this compound or its direct derivatives as molluscicides is not extensively documented in the available literature. The existing research on related fluorinated and nitrile-containing compounds suggests a potential avenue for future investigation into the bioactivity of this particular chemical scaffold.

Potential in Materials Science Research

This compound holds significant promise as a building block in materials science due to its unique combination of a reactive amino group, a cyano moiety, and a highly fluorinated aromatic ring. These features make it a valuable precursor for a range of high-performance and functional materials.

Monomer or Intermediate in Polymer Chemistry

In the field of polymer chemistry, this compound is a potential monomer or intermediate for the synthesis of high-performance polymers, particularly fluorinated polyimides. These polymers are sought after in the aerospace and electronics industries for their high thermo-oxidative stability, low dielectric constants, and excellent processibility. nasa.govtitech.ac.jp

The presence of fluorine, such as in trifluoromethyl groups or a tetrafluorinated ring, can significantly improve the properties of the resulting polymer. Fluorination often enhances solubility, making the polymers easier to process, while also lowering the dielectric constant, water absorption, and refractive index. nasa.govtitech.ac.jp Aromatic diamines are fundamental monomers in the synthesis of polyimides, and fluorinated versions like 2,2'-bis(trifluoromethyl)benzidine (TFMB) are commonly used to produce colorless, thermally stable polyimide films. nih.govtitech.ac.jpnih.govmdpi.com

Given that this compound is a fluorinated aromatic amine, it could be utilized in several ways:

As a comonomer to be incorporated directly into a polymer backbone, introducing a high density of fluorine atoms.

As an intermediate that can be chemically modified, for example, by converting the nitrile group or coupling two molecules together to form a novel fluorinated diamine monomer.

The incorporation of such highly fluorinated monomers is a key strategy for developing advanced polymers with tailored properties for demanding applications. nih.govnasa.gov

Application in Functional Materials Development

The nitrile group of this compound makes it an excellent precursor for the synthesis of phthalocyanines, a class of intensely colored macrocyclic compounds with significant applications as functional materials. researchgate.netnih.gov Phthalocyanines are used in molecular electronics, optoelectronics, and as chemical sensors and pigments due to their robust structure and versatile electronic properties. nih.gov

The synthesis of phthalocyanines typically involves the cyclotetramerization of phthalonitrile derivatives. rsc.orgnih.govumich.edu By using substituted phthalonitriles, the properties of the resulting phthalocyanine can be finely tuned. For instance, the synthesis of phthalocyanines from precursors like 1,2-dicyano-3,4,5,6-tetrafluorobenzene has been reported. nih.gov this compound serves as a substituted tetrafluorophthalonitrile, and its use would lead to phthalocyanines bearing both amino and fluorine substituents on the periphery of the macrocycle. These substituents can influence the molecule's solubility, aggregation behavior, and electronic properties, making them suitable for specialized applications. Some novel phthalocyanine derivatives synthesized from functionalized phthalonitriles have even been investigated for their potential as antioxidant and antitumor agents. rsc.orgnih.gov

Role in the Synthesis of Liquid Crystals or Related π-Stacked Systems

The rigid, polar structure of this compound makes it a candidate for the synthesis of liquid crystals (LCs). Fluorinated compounds are of great interest in the design of modern liquid crystal displays (LCDs) because the introduction of fluorine can induce polarity and tune the dielectric anisotropy, a key property for LC materials. nih.govmdpi.com Tetrafluorobenzene derivatives, specifically, have been the subject of patents for liquid crystal compositions. google.com

The cyano group is a common terminal substituent in liquid crystal molecules, contributing to a large dipole moment, while the fluorinated core can influence intermolecular interactions and mesophase stability. researchgate.netmdpi.com Research on LCs containing benzotrifluoride has shown that polar substituents like the trifluoromethyl group can increase dielectric anisotropy, which is crucial for electro-optical applications. mdpi.com

Furthermore, the electron-deficient nature of the tetrafluorinated aromatic ring in this compound promotes strong π-π stacking interactions. Such interactions are fundamental to the self-assembly and ordering observed in liquid crystalline phases and other functional materials. rsc.orgresearchgate.net Studies on polyfluorinated arylamines have shown that they form supramolecular assemblies supported by both hydrogen bonding and π-stacking. rsc.org The interplay of π-stacking between electron-rich and electron-deficient aromatic rings is a key factor in engineering crystal structures and can be exploited to create ordered, one-dimensional columnar stacks, which are essential for charge transport in molecular electronic devices. rsc.orgnih.gov

Future Directions and Emerging Research Avenues

Development of Novel Catalytic and Stereoselective Synthetic Methods

The synthesis of complex molecules derived from 2-aminotetrafluorobenzonitrile hinges on the development of sophisticated catalytic systems that can operate with high efficiency and selectivity. Current research is pushing beyond traditional methods to explore novel catalytic and stereoselective pathways. A significant challenge in fluoro-organic chemistry is the asymmetric construction of fluorinated stereogenic carbon centers. nih.gov

One promising direction is the use of transition-metal catalysts for cross-coupling reactions. These methods could enable the selective functionalization of the C-N or C-C bonds, allowing for the introduction of diverse substituents onto the tetrafluorobenzonitrile core. Furthermore, the development of recyclable, heterogeneous catalysts, such as those supported on mesoporous silica, represents a move towards more sustainable and economically viable synthetic processes. researchgate.net

Stereoselective synthesis is another critical frontier. The creation of chiral derivatives of this compound could be achieved through asymmetric fluorination or by employing chiral auxiliaries. nih.govnih.gov For instance, methods involving the enantioselective fluorination of chiral enamides, which proceed through a β-fluoro-iminium cationic intermediate, could be adapted to create optically active α-fluoro-imides from related precursors. nih.gov Electrochemical methods are also emerging as powerful tools for stereoselective synthesis, such as the C(sp³)–H bond oxidative functionalization of acetonitrile (B52724) to produce sulfur-containing β-enaminonitrile derivatives. nih.gov

Table 1: Emerging Catalytic and Synthetic Strategies

| Synthetic Strategy | Catalyst/Reagent Type | Potential Application for this compound | Key Advantages |

|---|---|---|---|

| Asymmetric Fluorination | Chiral N-F reagents (e.g., Selectfluor™, NFSI) | Synthesis of chiral α-fluoro-imides and ketones from derivatives. nih.gov | High diastereoselectivity, creation of fluorinated stereocenters. nih.gov |

| Electrochemical C-H Functionalization | Redox catalyst (e.g., KI) | Synthesis of novel β-enaminonitrile derivatives. nih.gov | High stereoselectivity, mild reaction conditions. nih.gov |

| Heterogeneous Catalysis | Mesoporous silica-supported catalysts (e.g., SBA-15@TZP-Ir) | Recyclable systems for synthesis of nitrogen-containing heterocycles. researchgate.net | Catalyst recyclability, high yields. researchgate.net |

Exploration of New Chemical Reactivity Pathways

The electron-deficient nature of the tetrafluorinated aromatic ring in this compound opens the door to unique chemical reactivity. Research is beginning to uncover reaction pathways that are not readily accessible with non-fluorinated analogues. The strong electron-withdrawing properties of fluorine atoms can activate the aromatic ring towards nucleophilic aromatic substitution. nbinno.com

A significant area of exploration is the C-C bond activation of fluorinated benzonitriles. Studies using zerovalent nickel complexes, for example, have demonstrated the ability to cleave the C-CN bond, forming intermediates that can be further functionalized. acs.orgcore.ac.uk This pathway provides a novel method for derivatization that differs fundamentally from traditional cross-coupling reactions.

Another novel reaction type involves the use of radical anions as reagents for arylation. The reaction of fluorobenzonitriles with the sodium salt of a benzonitrile (B105546) radical anion in liquid ammonia (B1221849) has been shown to result in the substitution of ortho- and para-fluorine atoms with a phenyl group, yielding cyanobiphenyls. acs.org This reactivity is inherent to radical anions of various cyanoarenes, suggesting a broad scope for creating complex biaryl structures from fluorinated precursors. acs.org

Table 2: Novel Reactivity of Fluorinated Benzonitriles

| Reaction Pathway | Reagent/Catalyst | Description | Resulting Products |

|---|---|---|---|

| C-C Bond Activation | Nickel(0) fragment [Ni(dippe)] | Cleavage of the C-CN bond in fluorinated benzonitriles via an η²-nitrile complex intermediate. acs.orgcore.ac.uk | Functionalized aromatic compounds. |

| Radical Anion Arylation | Sodium salt of benzonitrile radical anion | Nucleophilic substitution of fluorine atoms on the aromatic ring by a phenyl group. acs.org | 2- and 4-cyanobiphenyls, m-terphenyls. acs.org |

Advanced Computational Modeling for Structure-Property Prediction

Computational quantum chemistry is an increasingly indispensable tool for understanding and predicting the behavior of complex molecules like this compound. Methods such as Density Functional Theory (DFT) and Hartree-Fock theory allow for the in-silico investigation of molecular structure, electronic properties, and reactivity, thereby guiding experimental design. emerginginvestigators.org

Computational models are particularly valuable for studying fluorinated aromatic compounds. They can be used to predict 19F NMR shifts with high accuracy, which is crucial for identifying and quantifying fluorinated products in complex reaction mixtures, a task that can be challenging for mass spectrometry alone. nih.gov DFT calculations are also employed to map potential energy surfaces, locating reaction intermediates and transition-state structures to elucidate reaction mechanisms, as seen in the study of nickel-catalyzed C-C bond activation. acs.orgcore.ac.uk

Furthermore, computational analysis can predict key electronic properties that govern a molecule's behavior. Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide insights into chemical reactivity and stability. emerginginvestigators.orgtandfonline.com Molecular Electrostatic Potential (MESP) maps and Mulliken charge analyses can identify electron-rich and electron-deficient sites, predicting the regioselectivity of nucleophilic and electrophilic attacks. emerginginvestigators.orgnih.gov These predictive capabilities accelerate the discovery of derivatives with tailored electronic and optical properties for specific applications.

Table 3: Applications of Computational Modeling

| Computational Method | Predicted Property | Significance |

|---|---|---|

| Density Functional Theory (DFT) | 19F NMR Chemical Shifts | Aids in the identification and quantification of fluorinated reaction products. nih.gov |

| DFT | Reaction Pathways and Intermediates | Elucidates complex reaction mechanisms, such as C-C bond activation. acs.orgcore.ac.uk |

| DFT, Hartree-Fock | HOMO-LUMO Energy Gap | Predicts chemical stability and reactivity. emerginginvestigators.orgtandfonline.com |

| MESP Mapping, Mulliken Charge Analysis | Electron Density Distribution | Identifies sites for nucleophilic/electrophilic attack, predicting regioselectivity. emerginginvestigators.orgnih.gov |

Innovations in Material Applications Based on this compound Derivatives

The unique physicochemical properties conferred by the polyfluorinated scaffold make this compound a highly attractive building block for advanced materials. mdpi.com The strong C-F bonds and the electron-withdrawing nature of fluorine atoms can lead to materials with enhanced thermal stability, specific electronic characteristics, and unique intermolecular interactions.

Derivatives of this compound are being explored for the construction of complex supramolecular architectures. The rigid structure of these molecules makes them ideal components for creating porous organic cages or other well-defined nanostructures. nih.govresearchgate.net The amino and nitrile groups serve as versatile handles for polymerization or for linking to other molecular units.

The incorporation of this fluorinated moiety into polymers could yield materials with low dielectric constants, high thermal resistance, and chemical inertness, making them suitable for applications in microelectronics and aerospace. In the field of organic electronics, the electron-deficient nature of the ring could be exploited to design n-type semiconductor materials for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The ability to tune the electronic properties through derivatization of the amino and nitrile groups offers a pathway to custom-designed materials for specific electronic or photonic applications.

Table 4: Potential Material Applications for Derivatives

| Material Class | Potential Application | Key Properties Conferred by Fluorinated Scaffold |

|---|---|---|

| Supramolecular Architectures | Porous Organic Cages, Molecular Scaffolds | Rigid structure, defined bond angles, potential for self-assembly. nih.gov |

| High-Performance Polymers | Microelectronics, Aerospace Coatings | Thermal stability, chemical inertness, low dielectric constant. |

| Organic Electronics | Organic Field-Effect Transistors (OFETs), OLEDs | Electron-deficient character for n-type semiconductivity, tunable electronic properties. |

Q & A

Q. How can researchers optimize the synthesis of 2-aminotetrafluorobenzonitrile to improve yield and purity?

Q. How can contradictory data from different characterization methods (e.g., NMR vs. X-ray) be resolved?

- Methodological Answer : Contradictions often arise from dynamic effects (e.g., fluorine’s magnetic anisotropy in NMR) or crystal packing in X-ray data. To resolve:

Perform variable-temperature NMR to assess conformational flexibility.

Use computational chemistry (DFT calculations) to model electronic environments and compare with experimental data .

Validate purity via HPLC with fluorinated-phase columns (detection limit: 0.1% impurities) .

Q. What strategies mitigate side reactions during functionalization of this compound?

- Methodological Answer : Fluorine’s electron-withdrawing nature increases reactivity at the amino group. Strategies include:

- Protecting Groups : Use Boc (tert-butoxycarbonyl) to shield the amine during electrophilic substitution .

- Low-Temperature Reactions : Conduct reactions at –20°C to suppress unwanted nucleophilic attacks.

- Catalyst Screening : Palladium or nickel catalysts minimize dehalogenation side reactions in cross-couplings .

Q. How does the electronic effect of tetrafluorination influence the compound’s reactivity in heterocycle synthesis?

- Methodological Answer : The tetrafluoro motif enhances electrophilicity at the nitrile group, facilitating cyclization with nucleophiles (e.g., thiols or amines). For example:

- React with o-phenylenediamines under CO atmosphere to form fluorinated benzimidazoles, leveraging the nitrile’s polarization .

- Use microwave-assisted synthesis to accelerate ring closure while minimizing thermal degradation .

Safety and Handling

Q. What are the best practices for handling this compound to ensure laboratory safety?

- Methodological Answer :

- Storage : Keep in amber vials under argon at 2–8°C to prevent photodegradation and moisture absorption .

- PPE : Wear nitrile gloves, face shields, and full-body lab coats. Use fume hoods for weighing and reactions .

- Waste Disposal : Neutralize with dilute NaOH before incineration to avoid toxic HF release .

Data Contradiction Analysis

Q. Why might reported melting points vary across studies, and how should researchers address this?

- Methodological Answer : Variations arise from impurities or polymorphic forms. To standardize:

Perform DSC (Differential Scanning Calorimetry) with a heating rate of 5°C/min.

Compare results with high-purity commercial standards (e.g., >98% purity by GC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.